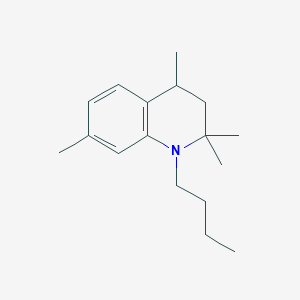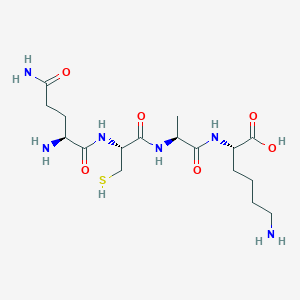
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine is a tetrapeptide composed of four amino acids: L-glutamine, L-cysteine, L-alanine, and L-lysine. This compound is of interest due to its potential biological activities and applications in various fields, including biochemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, L-glutamine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-cysteine, is coupled to the deprotected amine group using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for L-alanine and L-lysine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli, which then produces the peptide.
化学反応の分析
Types of Reactions
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amine and carboxyl groups can participate in substitution reactions to form amides and esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize thiol groups.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Carbodiimides like DIC and HOBt are commonly used for amide bond formation.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
科学的研究の応用
L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and stability.
Medicine: Investigated for its potential antioxidant properties due to the presence of L-cysteine.
Chemistry: Utilized in the synthesis of peptide-based materials and as a building block for more complex molecules.
Industry: Employed in the development of peptide-based drugs and therapeutic agents.
作用機序
The mechanism of action of L-Glutaminyl-L-cysteinyl-L-alanyl-L-lysine involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The thiol group in L-cysteine can scavenge reactive oxygen species, protecting cells from oxidative damage.
Protein Interactions: The peptide can interact with other proteins, influencing their structure and function.
類似化合物との比較
Similar Compounds
L-Glutaminyl-L-cysteinyl-glycine (Glutathione): A tripeptide with similar antioxidant properties.
L-Alanyl-L-glutamine: A dipeptide used in nutritional supplements and medical applications.
特性
CAS番号 |
210832-64-7 |
|---|---|
分子式 |
C17H32N6O6S |
分子量 |
448.5 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H32N6O6S/c1-9(14(25)22-11(17(28)29)4-2-3-7-18)21-16(27)12(8-30)23-15(26)10(19)5-6-13(20)24/h9-12,30H,2-8,18-19H2,1H3,(H2,20,24)(H,21,27)(H,22,25)(H,23,26)(H,28,29)/t9-,10-,11-,12-/m0/s1 |
InChIキー |
BAYOYDXUFHYYLD-BJDJZHNGSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-1-{4-[(But-3-en-1-yl)oxy]phenyl}-2-(4-methoxyphenyl)diazene](/img/structure/B14252554.png)
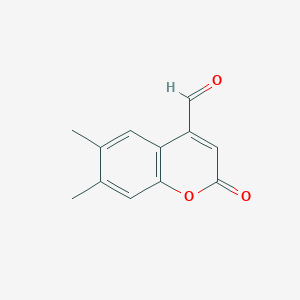
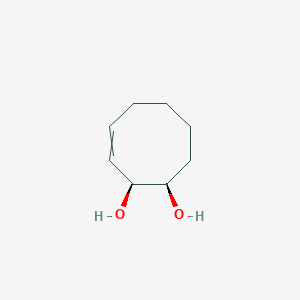

![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)
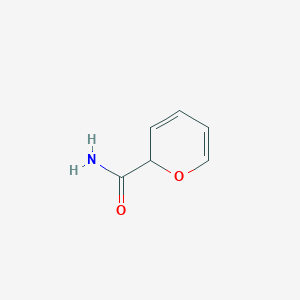
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
